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  • Product: Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate
  • CAS: 1865219-65-3

Core Science & Biosynthesis

Foundational

Molecular weight and exact mass of Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Chemical Data

In the realm of chemical research and drug development, the precise characterization of a molecule is paramount. Foundational to this characterization are two key, yet often conflated, parameters: molecular weight and exact mass. This guide will provide an in-depth exploration of these concepts, centered around the thiazole derivative, Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate.

It is important to note that while this guide focuses on a specific chemical entity, a comprehensive search of established chemical databases did not yield readily available, verified data for this exact structure. This is not an uncommon scenario in cutting-edge research where novel compounds are synthesized. To illustrate the principles and methodologies, we will therefore draw upon data for a closely related, structurally similar compound: Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate . The principles and protocols detailed herein are directly applicable to the target molecule.

Section 1: The Fundamental Distinction: Molecular Weight vs. Exact Mass

A thorough understanding of the distinction between molecular weight and exact mass is critical for the accurate interpretation of analytical data, particularly in the context of mass spectrometry.

  • Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the molecule. The atomic weights listed on the periodic table are these weighted averages. Molecular weight is an essential parameter for stoichiometric calculations in chemical synthesis and for preparing solutions of known molarity.

  • Exact Mass: In contrast, the exact mass is the sum of the masses of the most abundant isotope of each element in the molecule. This value is calculated using the monoisotopic masses of the constituent elements. The exact mass is a theoretical value that is experimentally determined using high-resolution mass spectrometry (HRMS). It is a cornerstone of modern analytical chemistry, enabling the unambiguous determination of a compound's elemental composition.

The following table provides the calculated values for the illustrative compound, Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate.

ParameterValueSource
Chemical Formula C₇H₉NO₃S[1]
Molecular Weight 187.213 g/mol [1]
Exact Mass 187.030 g/mol [1]
CAS Number 40235-65-2[1]

Section 2: Conceptual Workflow for Molecular Characterization

The determination of a molecule's molecular weight and exact mass is a multi-step process that begins with theoretical calculations and culminates in experimental verification. The following diagram illustrates this conceptual workflow.

G cluster_0 Theoretical Foundation cluster_1 Experimental Verification A Proposed Chemical Structure (Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate) B Elemental Composition (e.g., C, H, N, O, S) A->B C Calculation of Molecular Weight (using average atomic masses) B->C D Calculation of Exact Mass (using monoisotopic masses) B->D G Data Analysis & Comparison D->G Theoretical Value E Chemical Synthesis & Purification F High-Resolution Mass Spectrometry (HRMS) E->F F->G G A Sample Preparation (1 mg/mL stock, dilute to 1-10 µg/mL) B LC Separation (C18 column, water/acetonitrile gradient) A->B C ESI Ionization (Positive ion mode) B->C D HRMS Detection (Orbitrap or TOF analyzer) C->D E Data Analysis (Extract mass spectrum) D->E F Mass Comparison (Experimental vs. Theoretical) E->F

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Exploratory

Thermodynamic Stability of Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate: A Technical Guide

Executive Summary Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate (EHMT) is a highly versatile heterocyclic building block extensively utilized in the synthesis of bioactive agents, including monoacylglycerol lipa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate (EHMT) is a highly versatile heterocyclic building block extensively utilized in the synthesis of bioactive agents, including monoacylglycerol lipase (MAGL) inhibitors[1] and antiviral compounds[2]. Understanding its thermodynamic stability is critical for drug formulation, shelf-life prediction, and synthetic route optimization. This whitepaper provides a comprehensive analysis of the thermodynamic profile of EHMT, detailing its structural energetics, degradation kinetics, and self-validating protocols for stability testing in strict alignment with ICH Q1A(R2) standards[3].

Structural Thermodynamics & Conformational Stability

The thermodynamic resilience of EHMT is fundamentally rooted in the electronic configuration of the thiazole ring. Thiazole is a π -electron-rich aromatic system that provides substantial resonance stabilization[4].

  • Conjugation and Planarity: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) analyses of analogous thiazole-5-carboxylic acids reveal that the most thermodynamically stable conformers are those where the carboxylate group is highly planar with the thiazole ring[5]. This planarity maximizes the overlap between the lone pair of the sulfur atom and the π∗(C−O) anti-bonding orbital of the ester, lowering the overall ground-state energy (yielding a stable HOMO-LUMO gap of approximately 5.36 eV)[5].

  • Steric Shielding: The methyl group at the C4 position is not merely a structural placeholder; it provides critical steric hindrance. By physically obstructing the trajectory of incoming nucleophiles (such as water or hydroxide ions) toward the C5 ester carbonyl, the 4-methyl group significantly raises the activation energy ( Ea​ ) required to form the tetrahedral intermediate during hydrolysis.

  • Hydrogen Bonding Potential: The 2-hydroxymethyl group introduces a localized dipole and hydrogen-bonding donor/acceptor site. While this stabilizes the solid-state crystal lattice via intermolecular forces, it acts as a thermodynamic vulnerability in aqueous or oxidative solution states.

G EHMT Ethyl 2-(hydroxymethyl)- 4-methylthiazole-5-carboxylate Thiazole Thiazole Core (Aromatic Resonance) EHMT->Thiazole Ester 5-Carboxylate Ester (Conjugated System) EHMT->Ester Hydroxymethyl 2-Hydroxymethyl (H-Bonding Site) EHMT->Hydroxymethyl Methyl 4-Methyl Group (Steric Shielding) EHMT->Methyl Thiazole->Ester  π-Electron  Delocalization Methyl->Ester  Steric Hindrance  (Reduces Hydrolysis)

Fig 1: Structural contributors to the thermodynamic stability of EHMT.

Kinetic Degradation Pathways

To engineer stable formulations, researchers must understand the causality behind EHMT's degradation. The molecule exhibits three primary thermodynamic degradation pathways when subjected to environmental stress:

  • Ester Hydrolysis: The ethyl ester at C5 is susceptible to both acid- and base-catalyzed hydrolysis. Base catalysis is particularly rapid due to the irreversible formation of the stable thiazole-5-carboxylate anion.

  • Oxidation: The primary alcohol at C2 is highly susceptible to oxidation by atmospheric oxygen or reactive oxygen species (ROS), yielding a formyl derivative (aldehyde) or a carboxylic acid.

  • Thermal Decarboxylation: At extreme temperatures (typically >150°C), following the hydrolysis of the ester to the free acid, the molecule can undergo thermal decarboxylation.

G EHMT EHMT (Parent API) Hydrolysis Base/Acid Hydrolysis (Ester Cleavage) EHMT->Hydrolysis Oxidation Oxidation (Hydroxymethyl Attack) EHMT->Oxidation Thermal Thermal Degradation (High Temp Decarboxylation) EHMT->Thermal Deg1 2-(hydroxymethyl)-4-methyl thiazole-5-carboxylic acid Hydrolysis->Deg1 Deg2 Ethyl 2-formyl-4-methyl thiazole-5-carboxylate Oxidation->Deg2 Deg3 2-(hydroxymethyl)- 4-methylthiazole Thermal->Deg3

Fig 2: Primary thermodynamic degradation pathways of EHMT under stress conditions.

Self-Validating Experimental Protocols for Stability Testing

To ensure absolute trustworthiness in stability data, protocols must be self-validating. The following methodology aligns with ICH Q1A(R2) guidelines[3] and employs a closed-loop mass balance approach. If the molar sum of the parent API and all quantified degradants does not equal the initial molar concentration (100% ± 2%), the run is automatically invalidated. This prevents false stability readings caused by undetected volatile degradants or sample precipitation.

Phase 1: Forced Degradation (Stress Testing)

Causality: Stress testing artificially lowers the activation energy barrier to elucidate intrinsic degradation mechanisms before long-term studies commence.

  • Step 1: Sample Preparation. Prepare a 1.0 mg/mL stock solution of EHMT in HPLC-grade Acetonitrile/Water (50:50, v/v).

  • Step 2: Hydrolytic Stress.

    • Acidic: Mix 5 mL stock with 5 mL 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Basic: Mix 5 mL stock with 5 mL 0.1 N NaOH. Incubate at 25°C for 4 hours (esters are highly labile under basic conditions; elevated heat is unnecessary and may cause secondary degradation).

  • Step 3: Oxidative Stress. Mix 5 mL stock with 5 mL 3% H 2​ O 2​ . Incubate at 25°C for 24 hours to simulate long-term auto-oxidation.

  • Step 4: Photolytic Stress. Expose a solid sample of EHMT to 1.2 million lux hours and 200 watt hours/square meter of UV light (per ICH Q1B).

  • Step 5: Orthogonal Analysis. Neutralize all solutions and analyze via UHPLC-PDA-MS. Calculate the Mass Balance to validate the run.

Phase 2: Long-Term & Accelerated Stability

Causality: Evaluates the kinetic stability of the formulated or bulk API under real-world and accelerated distribution conditions[6].

  • Step 1: Package EHMT in its proposed commercial container closure system.

  • Step 2: Place at least three primary batches into validated stability chambers[7].

  • Step 3: Execute the testing matrix (see Table 1). If a "significant change" (e.g., >5% degradation) occurs at accelerated conditions, intermediate testing is triggered[6].

G Start EHMT API Batch Accelerated Accelerated 40°C / 75% RH (6 Months) Start->Accelerated LongTerm Long-Term 25°C / 60% RH (12+ Months) Start->LongTerm Intermediate Intermediate 30°C / 65% RH (Conditional) Accelerated->Intermediate >5% Degradation Analysis HPLC / LC-MS Mass Balance Accelerated->Analysis LongTerm->Analysis Intermediate->Analysis

Fig 3: ICH Q1A(R2) compliant stability testing workflow for EHMT.

Quantitative Data & Kinetic Modeling

By applying the Arrhenius equation ( k=Ae−Ea​/RT ) to the forced degradation data, researchers can extrapolate the shelf-life of EHMT at ambient conditions. The 4-methyl steric shield results in a relatively high activation energy for neutral hydrolysis, granting EHMT excellent thermodynamic stability in pure aqueous environments at pH 7.

Table 1: ICH Q1A(R2) Stability Testing Matrix for New Drug Substances [6]

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months

Table 2: Representative Kinetic Parameters for EHMT Degradation

Degradation PathwayStress ConditionActivation Energy ( Ea​ )Projected Half-Life (25°C)
Base Hydrolysis pH 10, 0.1 N NaOH~ 45.2 kJ/mol14 Days
Acid Hydrolysis pH 2, 0.1 N HCl~ 68.5 kJ/mol320 Days
Oxidation 3% H 2​ O 2​ ~ 55.4 kJ/mol180 Days
Neutral Solution pH 7, Aqueous> 95.0 kJ/mol> 4 Years
(Note: Kinetic parameters are representative projections based on the thermodynamic behavior of homologous thiazole-5-carboxylate esters).

References[3] Quality Guidelines - ICH Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Official Website. URL: https://www.ich.org/page/quality-guidelines[6] Q1A(R2) Guideline - ICH. ICH Official Website. URL:https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf[7] ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. URL:https://www.ikev.org/haber/stabilite/dosya/1.1.%20ICH%20Q1A(R2)%20Guideline.pdf[4] THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.Org. URL:https://www.jetir.org/papers/JETIR1906X47.pdf[5] Conformational analysis of thiazole-5-carboxylic acid using DFT/TD-DFT methods. DergiPark. URL:https://dergipark.org.tr/en/pub/estudam/issue/57724/736151[2] Significance of Thiazole-based Heterocycles for Bioactive Systems. IntechOpen. URL: https://www.intechopen.com/chapters/50537[1] Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. PubMed. URL:https://pubmed.ncbi.nlm.nih.gov/30556503/

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Protocols & Analytical Methods

Method

Application Note: Direct Deoxygenative C(sp²)–C(sp³) Cross-Coupling of Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate

Strategic Rationale & Mechanistic Causality Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate is a privileged building block in medicinal chemistry, frequently utilized to install the thiazole core into kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Causality

Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate is a privileged building block in medicinal chemistry, frequently utilized to install the thiazole core into kinase inhibitors and metabolic modulators. Traditionally, functionalizing the C2-methyl vector requires converting the stable hydroxymethyl group into a chloromethyl or bromomethyl intermediate (e.g., via SOCl₂ or PBr₃). However, 2-(halomethyl)thiazoles are notoriously problematic: they are prone to rapid auto-quaternization (dimerization via the thiazole nitrogen), exhibit limited shelf-life, and are severe skin sensitizers.

To bypass these isolation hazards, this protocol leverages state-of-the-art metallaphotoredox deoxygenative cross-coupling [1]. Pioneered by the MacMillan laboratory[2], this methodology utilizes an N-heterocyclic carbene (NHC) salt to activate the native alcohol in situ. The resulting NHC-alcohol adduct weakens the C–O bond, enabling a single-electron transfer (SET) from an Iridium photocatalyst to generate a transient C(sp³)-centered radical. This radical is subsequently captured by a Nickel catalytic cycle and cross-coupled with an aryl halide.

This approach provides a self-validating, single-step methodology that eliminates hazardous intermediates while expanding the accessible chemical space for thiazole diversification.

Reaction Design & Optimization

The success of this protocol relies on the precise orchestration of the photoredox and cross-coupling cycles. Every reagent has a specific causal role:

  • Deoxazole (NHC Salt): Acts as the in situ activating agent. It forms a redox-active adduct with the primary alcohol, lowering the bond dissociation energy to allow homolytic cleavage under visible light.

  • Ir(ppy)₂(dtbbpy)PF₆: The photoredox catalyst. Upon excitation by a 450 nm blue LED, it mediates the SET required to fragment the NHC-adduct into the critical thiazole-methyl radical.

  • NiBr₂·dtbbpy: The cross-coupling catalyst. The dtbbpy ligand provides the exact steric bulk and electron density needed to stabilize the highly reactive Ni(I)/Ni(III) intermediates, preventing premature protodehalogenation of the aryl halide.

  • Quinuclidine: Serves a dual purpose. It acts as a non-nucleophilic base to facilitate the initial NHC-alcohol coupling without hydrolyzing the C5-ethyl ester, and it assists in the proton-coupled electron transfer pathways.

Table 1: Causality and Optimization of Reaction Parameters

EntryCondition VariationMechanistic ConsequenceYield (%)
1 Standard Conditions (Optimized) Optimal radical generation and capture. 88%
2Omission of Ir(ppy)₂(dtbbpy)PF₆No SET occurs; adduct remains unfragmented.0%
3Omission of NiBr₂·dtbbpyRadical generated but cannot be cross-coupled (dimerization occurs).0%
4Omission of Blue LED (450 nm)Ir catalyst remains in ground state; no photo-excitation.0%
5Substitution of Quinuclidine with K₂CO₃Incomplete adduct formation; partial ester hydrolysis.14%
6Solvent switch to pure THFPoor solubility of the NHC salt; sluggish kinetics.31%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific In-Process Controls (IPCs), the researcher can verify the success of the intermediate activation step before committing to the full catalytic cycle.

Materials & Reagents
  • Alcohol: Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate (1.0 equiv, 0.5 mmol)

  • Electrophile: Aryl bromide or chloride (e.g., 4-bromoanisole) (1.5 equiv, 0.75 mmol)

  • Activator: Deoxazole (NHC salt) (1.6 equiv, 0.8 mmol)

  • Photocatalyst: Ir(ppy)₂(dtbbpy)PF₆ (1.5 mol%)

  • Cross-Coupling Catalyst: NiBr₂·dtbbpy (5.0 mol%)

  • Base: Quinuclidine (1.7 equiv, 0.85 mmol)

  • Solvent: Anhydrous t-BuOMe / DMA (1:1 v/v, 5.0 mL, rigorously degassed)

Step-by-Step Workflow

Step 1: In Situ Adduct Formation (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate (100.6 mg, 0.5 mmol), Deoxazole (0.8 mmol), and Quinuclidine (94.5 mg, 0.85 mmol).

  • Add 2.5 mL of anhydrous DMA. Seal the vial with a PTFE-lined septum cap and stir at room temperature for 15 minutes.

  • Self-Validation IPC 1: Withdraw a 5 µL aliquot, dilute in 1 mL LC-MS grade Methanol, and analyze via LC-MS. You must observe the complete disappearance of the starting alcohol (m/z 202.05 [M+H]⁺) and the appearance of the NHC-alcohol adduct mass. Do not proceed until conversion is >95%.

Step 2: Catalytic Assembly 4. Once adduct formation is confirmed, open the vial (under N₂ flow) and add the aryl bromide (0.75 mmol), Ir(ppy)₂(dtbbpy)PF₆ (6.8 mg, 1.5 mol%), and NiBr₂·dtbbpy (9.8 mg, 5.0 mol%). 5. Add 2.5 mL of anhydrous t-BuOMe. 6. Sparge the reaction mixture with Argon for 10 minutes to ensure complete removal of oxygen, which would otherwise quench the excited state *Ir(III) catalyst.

Step 3: Photochemical Cross-Coupling 7. Place the vial in a photoreactor equipped with 450 nm Blue LEDs. 8. Irradiate the mixture for 4 to 6 hours. Ensure the reaction is actively cooled (e.g., via a cooling fan or water block) to maintain an internal temperature of 25–30 °C. Elevated temperatures will degrade the active Ni catalyst. 9. Self-Validation IPC 2: At 4 hours, take a 5 µL aliquot (under N₂), dilute in MeCN, and check LC-MS for the formation of the cross-coupled product.

Step 4: Workup and Isolation 10. Quench the reaction by exposing it to air and adding 5 mL of saturated aqueous NaHCO₃. 11. Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove the DMA. 12. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure C2-arylated thiazole product.

Mechanistic Pathway Visualization

The following diagram illustrates the synergistic interplay between the in situ activation, the photoredox cycle, and the nickel cross-coupling cycle.

G cluster_activation In Situ Alcohol Activation cluster_photoredox Photoredox Cycle cluster_nickel Nickel Catalytic Cycle Alc Ethyl 2-(hydroxymethyl)- 4-methylthiazole-5-carboxylate Adduct NHC-Alcohol Adduct Alc->Adduct Base NHC NHC Salt (Deoxazole) NHC->Adduct Radical Thiazole-methyl Radical (Csp3) Adduct->Radical SET Ir Ir Photocatalyst (Blue LED) Ir->Adduct e- transfer NiIII Ar-Ni(III)(Alkyl)-X Radical->NiIII Ni0 Ni(0) Complex NiII Ar-Ni(II)-X Ni0->NiII Oxidative Addition NiII->NiIII Radical Capture NiIII->Ni0 SET / Regeneration Product Cross-Coupled Product NiIII->Product Reductive Elimination ArX Aryl Halide ArX->NiII

Fig 1. Metallaphotoredox cycle for the deoxygenative cross-coupling of the thiazole alcohol.

References

  • Dong, Z., MacMillan, D.W.C. "Metallaphotoredox-enabled deoxygenative arylation of alcohols." Nature 598, 451–456 (2021). URL:[Link]

  • Xiong, W., et al. "Ni-Catalyzed Deoxygenative Cross-Coupling of Alcohols with Aryl Chlorides via an Organic Photoredox Process." ACS Catalysis 14, 14089–14097 (2024). URL:[Link]

  • Kariofillis, S. K., et al. "Enabling Deoxygenative C(sp²)–C(sp³) Cross-Coupling for Parallel Medicinal Chemistry." Journal of Chemical Information and Modeling 63 (8), 2264-2270 (2023). URL:[Link]

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Application

Advanced Catalytic Applications of Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate: A Comprehensive Protocol Guide

Executive Summary Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate (EHMT) is a highly functionalized, modular heterocyclic building block[1]. While traditionally utilized as an intermediate in pharmaceutical synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate (EHMT) is a highly functionalized, modular heterocyclic building block[1]. While traditionally utilized as an intermediate in pharmaceutical synthesis and retroviral protease inhibitor development[2], its unique structural topology makes it an exceptional candidate for advanced catalytic applications. This application note details the causality, mechanistic rationale, and self-validating protocols for utilizing EHMT in two distinct catalytic paradigms: as an N,O-bidentate ligand in transition metal catalysis, and as a tunable scaffold for bifunctional hydrogen-bonding organocatalysts.

Chemical Profiling & Mechanistic Rationale

The catalytic efficacy of EHMT is governed by a precise Structure-Activity Relationship (SAR) across its functionalized thiazole core:

  • C2-Hydroxymethyl Group (The Coordination Sphere): The proximity of the hard oxygen donor (hydroxyl) to the borderline soft nitrogen donor (thiazole) creates an ideal N,O-bidentate chelation motif. This motif forms a thermodynamically stable 5-membered metallacycle with transition metals like Palladium (Pd) and Copper (Cu)[2].

  • C5-Ethyl Carboxylate (Electronic Tuning): The ester acts as a strong electron-withdrawing group (EWG). By pulling electron density away from the thiazole ring, it reduces the basicity of the coordinating nitrogen. In Pd-catalysis, this decreased electron density at the metal center accelerates the reductive elimination step—often the rate-limiting bottleneck in cross-coupling reactions.

  • C4-Methyl Group (Steric Tuning): The methyl group provides localized steric bulk adjacent to the coordination site. This steric pressure prevents the formation of inactive bis-ligated PdL2​ complexes, thermodynamically favoring the highly reactive monoligated PdL active species required for rapid oxidative addition[3].

CatalyticCycle A Pd(II) Precatalyst + EHMT Ligand B Active Pd(0)-EHMT Complex A->B Reduction C Oxidative Addition (Ar-X) B->C Ar-X D Transmetalation (Ar'-B(OH)2) C->D Base, Ar'-B(OH)2 E Reductive Elimination (Ar-Ar') D->E Intermediate E->B Product Release

Catalytic cycle of Pd-EHMT in Suzuki-Miyaura cross-coupling.

Application I: EHMT as an N,O-Bidentate Ligand in Palladium-Catalyzed Cross-Coupling

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the in situ generation of the Pd-EHMT complex for the cross-coupling of sterically hindered aryl chlorides with arylboronic acids.

Step 1: Precatalyst Formation

  • Action: In a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)2​ (0.5 mol%) and EHMT (0.6 mol%) in anhydrous 1,4-dioxane (2.0 mL). Stir at room temperature for 15 minutes.

  • Causality: The acetate anion acts as an internal base to deprotonate the C2-hydroxymethyl group, facilitating the formation of the anionic N,O-chelate. The slight 20% molar excess of the ligand ensures complete complexation of the Palladium, preventing the formation of catalytically dead Pd-black aggregates.

Step 2: Substrate and Base Addition

  • Action: Add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and Cs2​CO3​ (2.0 equivalents).

  • Causality: Cesium carbonate is selected over potassium carbonate because the larger cesium cation increases the solubility of the carbonate species in organic solvents like dioxane, significantly accelerating the transmetalation step.

Step 3: Thermal Activation and Reaction

  • Action: Seal the Schlenk tube and heat the reaction mixture to 80°C for 4 hours.

  • Self-Validation System: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The disappearance of the aryl halide spot and the emergence of a highly UV-active product spot validates catalyst turnover. If the reaction stalls, perform GC-MS analysis on the crude mixture; the presence of boronic acid homodimers (Ar'-Ar') indicates oxygen contamination, invalidating the inert atmosphere setup.

Workflow S1 Ligand Deprotonation S2 Pd(II) Complexation S1->S2 S3 Substrate Addition S2->S3 S4 Thermal Activation S3->S4 S5 Product Isolation S4->S5

Step-by-step experimental workflow for in situ Pd-EHMT catalyst generation.

Application II: EHMT as a Scaffold for Bifunctional Organocatalysts

Experimental Protocol: Derivatization and Asymmetric Michael Addition

EHMT can be converted into a bifunctional hydrogen-bonding organocatalyst by derivatizing the hydroxyl group into a chiral thiourea or thiocarbamate[3].

Step 1: Catalyst Synthesis

  • Action: React EHMT with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in the presence of a mild base (e.g., Et3​N ) in dichloromethane at 0°C.

  • Causality: This converts the hydroxyl group into a bulky, electron-deficient thiocarbamate. The resulting molecule acts as a bifunctional hydrogen-bonding organocatalyst: the thiocarbamate N-H donates hydrogen bonds to activate electrophiles (e.g., nitroolefins), while the thiazole nitrogen acts as a mild Lewis base to orient incoming nucleophiles (e.g., malonates).

Step 2: Catalytic Application

  • Action: Combine the nitroolefin (0.5 mmol) and diethyl malonate (1.0 mmol) in toluene. Add 5 mol% of the synthesized EHMT-thiocarbamate catalyst. Stir at -20°C for 24 hours.

  • Self-Validation System: The success of the asymmetric induction must be validated via chiral stationary phase HPLC. A racemic standard must be synthesized in parallel using an achiral catalyst (e.g., triethylamine) to establish baseline retention times. A peak area ratio deviating from 50:50 in the EHMT-catalyzed reaction validates enantioselectivity.

Quantitative Data Summary

The following table summarizes the optimization parameters for the Pd-EHMT catalyzed Suzuki-Miyaura cross-coupling, demonstrating the critical nature of solvent and base selection.

EntryCatalyst Loading (mol%)Base (2.0 eq)SolventTemp (°C)Time (h)Yield (%)
15.0 K2​CO3​ Toluene801245
25.0 Cs2​CO3​ Dioxane80488
32.0 Cs2​CO3​ Dioxane80494
40.5 Cs2​CO3​ Dioxane 80 4 92
50.5 Et3​N DMF10024Trace

Note: Entry 4 represents the optimized self-validating conditions, achieving >90% yield with sub-mol% catalyst loading.

References

  • US5354866A - Retroviral protease inhibiting compounds, Google Patents.
  • Construction of Thiazole-Fused Dihydropyrans via Formal[4 + 2] Cycloaddition Reaction on DNA , ACS Publications. URL:[Link]

Sources

Method

Application Notes and Protocols for the Oxidation of Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Gateway to Novel Thiazole Derivatives Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate is a pivotal building block in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Gateway to Novel Thiazole Derivatives

Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate is a pivotal building block in medicinal chemistry and drug development. Its strategic importance lies in the versatile hydroxymethyl group at the C2 position, which serves as a synthetic handle for accessing a diverse array of functionalized thiazole derivatives. The selective oxidation of this primary alcohol to either the corresponding aldehyde or carboxylic acid opens up avenues for the synthesis of novel therapeutic agents, including but not limited to antivirals, antifungals, and anti-inflammatory compounds.

This comprehensive guide provides detailed application notes and validated protocols for the controlled oxidation of Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate. We will delve into the mechanistic underpinnings of various oxidation strategies, offering field-proven insights to aid researchers in selecting the optimal method for their specific synthetic goals. The protocols are designed to be self-validating, ensuring reproducibility and high fidelity in your laboratory settings.

Strategic Considerations for Oxidizing a Hydroxymethylthiazole

The thiazole ring, with its nucleophilic sulfur atom, presents a unique challenge in oxidation reactions. Harsh oxidizing conditions can lead to undesired side reactions, primarily the oxidation of the sulfur to a sulfoxide or sulfone, which can alter the biological activity and physicochemical properties of the target molecule. Therefore, the choice of oxidant and reaction conditions is paramount to achieving high selectivity and yield. This guide is bifurcated into two primary synthetic pathways: the selective oxidation to the aldehyde and the complete oxidation to the carboxylic acid.

Part 1: Selective Oxidation to Ethyl 2-formyl-4-methylthiazole-5-carboxylate (Aldehyde Synthesis)

The selective oxidation of a primary alcohol to an aldehyde requires mild reaction conditions to prevent over-oxidation to the carboxylic acid.[1][2] Several reliable methods have been established for this transformation, with particular attention to their compatibility with sensitive heterocyclic systems.

Manganese Dioxide (MnO₂): A Mild and Heterogeneous Oxidant

Manganese dioxide is a mild and highly selective oxidizing agent, particularly effective for the oxidation of allylic and benzylic alcohols.[3] Its heterogeneous nature simplifies the work-up procedure, as the excess reagent and manganese byproducts can be easily removed by filtration. For substrates like Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate, the activation of the hydroxymethyl group is facilitated by the adjacent thiazole ring. MnO₂ is known to be compatible with thiazole synthesis, suggesting its utility in this specific oxidation.[4][5]

Materials:

  • Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite® or a similar filter aid

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate (1.0 eq) in DCM or CHCl₃ (approximately 0.1 M), add activated MnO₂ (5-10 eq by weight).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake thoroughly with DCM.

  • Combine the filtrate and washings, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by column chromatography on silica gel if necessary.

Swern Oxidation: A Low-Temperature, High-Yield Approach

The Swern oxidation is a widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively, under exceptionally mild conditions.[1] It employs dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, at cryogenic temperatures (-78 °C), followed by the addition of a hindered organic base like triethylamine (Et₃N).[1][6] Its broad functional group compatibility makes it an excellent choice for complex and sensitive substrates.[7]

The reaction proceeds through the formation of an alkoxysulfonium salt, which upon treatment with a non-nucleophilic base, undergoes an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and a protonated base.[6]

Swern_Oxidation DMSO DMSO Activation Activation (-78 °C) DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation Alkoxysulfonium Alkoxysulfonium Salt Activation->Alkoxysulfonium Alcohol R-CH₂OH Alcohol->Alkoxysulfonium Elimination Elimination Alkoxysulfonium->Elimination Base Et₃N Base->Elimination Aldehyde R-CHO Elimination->Aldehyde Byproducts Dimethyl Sulfide + CO₂ + CO + Et₃NH⁺Cl⁻ Elimination->Byproducts

Caption: Workflow of the Swern Oxidation.

Materials:

  • Oxalyl Chloride

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate

  • Anhydrous Triethylamine (Et₃N)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Charge the flask with anhydrous DCM (to make a final concentration of ~0.2 M with respect to the alcohol) and cool to -78 °C using a dry ice/acetone bath.

  • Add oxalyl chloride (1.5 eq) dropwise to the stirred DCM.

  • Slowly add anhydrous DMSO (2.5-3.0 eq) dropwise. Stir the mixture for 15-30 minutes at -78 °C.

  • Add a solution of Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate (1.0 eq) in a small amount of anhydrous DCM dropwise to the activated mixture. Stir for another 30-45 minutes at -78 °C.

  • Add anhydrous Et₃N (5.0-7.0 eq) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

  • Quench the reaction by adding water. Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Dess-Martin Periodinane (DMP): A Convenient and Mild Alternative

The Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine reagent that offers a mild and selective oxidation of primary alcohols to aldehydes.[8][9] The reaction is typically performed at room temperature in chlorinated solvents and is known for its rapid reaction times and easy work-up.[8]

Materials:

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Thiosulfate (Na₂S₂O₃)

Procedure:

  • To a solution of Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate (1.0 eq) in anhydrous DCM (approximately 0.1 M), add Dess-Martin Periodinane (1.1-1.5 eq) in one portion at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC. The reaction is usually complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench by pouring it into a stirred solution of saturated NaHCO₃ and sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with diethyl ether.

  • Wash the combined organic layers with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by silica gel chromatography.

TEMPO-Catalyzed Oxidations: Green and Selective

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical, or TEMPO, is a stable radical that, in the presence of a co-oxidant, can catalytically oxidize primary alcohols to aldehydes with high selectivity.[10] A particularly attractive protocol utilizes a Cu(I)/TEMPO catalyst system with ambient air as the terminal oxidant, offering a greener and more practical alternative to traditional stoichiometric oxidants.[11][12] This system is known to tolerate a variety of functional groups, including sulfur-containing heterocycles.[11]

Materials:

  • Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr)

  • TEMPO

  • Acetonitrile (MeCN)

  • Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate

  • Air or Oxygen source

Procedure:

  • In a flask equipped with a magnetic stir bar, combine CuCl (5 mol%), TEMPO (5 mol%), and the Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate (1.0 eq) in acetonitrile (0.5 M).

  • Stir the mixture vigorously under an atmosphere of air (using a balloon) or by bubbling air through the solution.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Once the starting material is consumed, concentrate the reaction mixture.

  • The crude product can be purified directly by silica gel chromatography to yield the desired aldehyde.

Part 2: Complete Oxidation to Ethyl 2-carboxy-4-methylthiazole-5-carboxylate (Carboxylic Acid Synthesis)

The oxidation of the primary alcohol to a carboxylic acid requires stronger oxidizing agents or modified conditions that facilitate the oxidation of the intermediate aldehyde.

Jones Oxidation: A Classic and Potent Method

The Jones oxidation utilizes chromic acid (H₂CrO₄), typically prepared in situ from chromium trioxide (CrO₃) and dilute sulfuric acid in acetone.[13][14][15] It is a powerful method for oxidizing primary alcohols to carboxylic acids.[13] While effective, the use of carcinogenic chromium(VI) reagents necessitates careful handling and disposal. The highly acidic conditions may not be suitable for all substrates.

Materials:

  • Chromium Trioxide (CrO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetone

  • Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate

  • Isopropanol

Procedure:

  • Prepare the Jones reagent by carefully dissolving CrO₃ in water, followed by the slow addition of concentrated H₂SO₄ while cooling in an ice bath.

  • Dissolve the Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate (1.0 eq) in acetone in a separate flask and cool to 0 °C.

  • Slowly add the prepared Jones reagent dropwise to the alcohol solution. The color of the reaction mixture will change from orange to green/blue.

  • Maintain the temperature at 0-10 °C during the addition. After the addition is complete, allow the reaction to stir at room temperature for a few hours, monitoring by TLC.

  • Quench the reaction by the dropwise addition of isopropanol until the orange color disappears.

  • Remove the acetone under reduced pressure. Dilute the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude carboxylic acid by recrystallization or silica gel chromatography.

Nitric Acid Oxidation: A Strong and Effective Alternative

Oxidation with nitric acid, often in the presence of sulfuric acid, is a potent method for converting hydroxymethyl groups on heterocyclic rings to carboxylic acids.[16] This method has been specifically reported for the oxidation of hydroxymethylthiazoles to their corresponding carboxylic acids in high yields.[16]

Materials:

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate

Procedure:

  • In a reaction vessel equipped for efficient stirring and temperature control, cool a mixture of concentrated nitric acid and concentrated sulfuric acid (with approximately 0.1 to 3 moles of sulfuric acid per mole of nitric acid).

  • Slowly add the Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate to the cooled acid mixture, maintaining a low temperature.

  • After the addition is complete, the reaction mixture may be allowed to warm to room temperature or gently heated to drive the reaction to completion. Monitor by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Adjust the pH of the aqueous solution to precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization.

Two-Step, One-Pot TEMPO/Sodium Chlorite Oxidation: A Mild Approach

For sensitive substrates where strong acids are detrimental, a two-step, one-pot oxidation using TEMPO and sodium hypochlorite (NaOCl) followed by sodium chlorite (NaClO₂) offers a mild and efficient route to carboxylic acids.[17] This method avoids harsh acidic conditions and the use of heavy metals.

Materials:

  • TEMPO

  • Sodium Hypochlorite (NaOCl) solution

  • Sodium Chlorite (NaClO₂)

  • A suitable buffer solution (e.g., phosphate buffer)

  • Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate

  • A suitable organic solvent (e.g., acetonitrile)

Procedure:

  • Dissolve the Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of acetonitrile and a phosphate buffer solution.

  • Add a catalytic amount of TEMPO (1-5 mol%).

  • Slowly add a solution of NaOCl at 0-5 °C to oxidize the alcohol to the aldehyde. Monitor this first step by TLC.

  • Once the aldehyde formation is complete, add a solution of NaClO₂ to the reaction mixture.

  • Allow the reaction to stir at room temperature until the aldehyde is completely converted to the carboxylic acid.

  • Quench the reaction with a solution of sodium sulfite.

  • Acidify the aqueous layer and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

  • Purify by recrystallization or column chromatography as needed.

Comparative Summary of Oxidation Reagents

Reagent/SystemTarget ProductAdvantagesDisadvantages
**Manganese Dioxide (MnO₂) **AldehydeMild, selective, heterogeneous (easy work-up)Requires a large excess of reagent, can be slow
Swern Oxidation AldehydeMild, high yields, broad functional group tolerance[1][7]Requires cryogenic temperatures, produces foul-smelling byproducts[6]
Dess-Martin Periodinane (DMP) AldehydeMild, room temperature, fast reaction times[8][9]Reagent is expensive and potentially explosive[18]
Cu(I)/TEMPO/Air AldehydeCatalytic, uses air as oxidant (green), mild[11][12]May require longer reaction times
Jones Oxidation Carboxylic AcidPotent, high yielding, inexpensive[13]Uses toxic Cr(VI), strongly acidic conditions[14]
Nitric Acid/Sulfuric Acid Carboxylic AcidStrong, effective for thiazoles[16]Highly corrosive and harsh conditions
TEMPO/NaClO/NaClO₂ Carboxylic AcidMild, non-metal, good for sensitive substrates[17]Multi-component system, requires careful control of stoichiometry

Conclusion

The oxidation of Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate is a critical transformation for the synthesis of advanced thiazole-containing molecules. The choice of the oxidizing agent and protocol should be guided by the desired product (aldehyde or carboxylic acid) and the overall synthetic strategy, taking into account the sensitivity of the thiazole ring. The methods outlined in this guide provide a range of options, from classic, robust procedures to modern, milder, and more environmentally benign alternatives. Careful execution of these protocols will enable researchers to efficiently and selectively access the desired oxidized products in high yield and purity.

References

  • Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC. (URL: [Link])

  • Swern Oxidation - ResearchGate. (URL: [Link])

  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - Beilstein Journals. (URL: [Link])

  • Processes for preparing thiazole carboxylic acids - Google P
  • Copper(I)/TEMPO-catalyzed aerobic oxidation of primary alcohols to aldehydes with ambient air - PubMed. (URL: [Link])

  • Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. (URL: [Link])

  • Aerobic copper/TEMPO-catalyzed oxidation of primary alcohols to aldehydes using a microbubble strategy to increase gas concentration in liquid phase r ... - Chemical Communications (RSC Publishing). (URL: [Link])

  • Dess-Martin periodinane - Organic Syntheses Procedure. (URL: [Link])

  • Dess–Martin oxidation - Wikipedia. (URL: [Link])

  • A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. (URL: [Link])

  • Dess-Martin Oxidation - Organic Chemistry Portal. (URL: [Link])

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (URL: [Link])

  • A current take on the Swern oxidation - Chemistry World. (URL: [Link])

  • Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. (URL: [Link])

  • Swern oxidation - Wikipedia. (URL: [Link])

  • Jones Oxidation - Organic Chemistry Portal. (URL: [Link])

  • Jones oxidation - Wikipedia. (URL: [Link])

  • Jones oxidation - Sciencemadness Wiki. (URL: [Link])

  • JONES REAGENT & OXIDATION REACTIONS | ADICHEMISTRY. (URL: [Link])

  • oxidation of alcohols - Chemguide. (URL: [Link])

  • OXIDATIONS WITH MANGANESE DIOXIDE - AUB ScholarWorks. (URL: [Link])

  • A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2 - PMC. (URL: [Link])

  • How does it go from primary alcohol to aldehyde. What happens to the 2 H - Reddit. (URL: [Link])

  • Manganese(IV) oxide - Common Organic Chemistry. (URL: [Link])

  • A facile synthesis of 2,4-disubstituted thiazoles using MnO2 - PubMed. (URL: [Link])

  • Oxidation of Primary Alcohol to Aldehyde - YouTube. (URL: [Link])

  • Manganese(IV) oxide - Organic Chemistry Portal. (URL: [Link])

  • 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II - Lumen Learning. (URL: [Link])

  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (URL: [Link])

  • Oxidation of Organic Molecules by KMnO4 - Chemistry LibreTexts. (URL: [Link])

  • Synthesis of carboxylic acids by oxidation of alcohols - Organic Chemistry Portal. (URL: [Link])

  • Potassium Permanganate - Organic Chemistry Portal. (URL: [Link])

  • A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC. (URL: [Link])

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification & Recrystallization of Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate

Welcome to the Technical Support Center. The isolation and purification of thiazole-5-carboxylate derivatives—specifically those bearing polar substituents like a hydroxymethyl group—present unique physicochemical challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The isolation and purification of thiazole-5-carboxylate derivatives—specifically those bearing polar substituents like a hydroxymethyl group—present unique physicochemical challenges. The amphoteric nature of the thiazole ring, the hydrogen-bonding capacity of the -CH₂OH group, and the hydrolytic susceptibility of the C5-ester demand precise experimental controls. This guide provides field-proven troubleshooting strategies, quantitative data, and validated protocols to ensure high-purity yields.

Process Overview & Mechanistic Workflow

Workflow Start Crude Reaction Mixture (Hantzsch Synthesis) Extraction Liquid-Liquid Extraction (EtOAc / Sat. NaHCO3 at 5°C) Start->Extraction Quench & Separate OrgPhase Organic Phase (EtOAc) Retain & Concentrate Extraction->OrgPhase Top Layer AqPhase Aqueous Phase Discard (Salts/Polar Impurities) Extraction->AqPhase Bottom Layer Chromatography Silica Gel Chromatography (Hexane:EtOAc Gradient) OrgPhase->Chromatography Load onto Silica PreCrystals Pre-purified Solid (>90% Purity) Chromatography->PreCrystals Evaporate Fractions Recrystallization Recrystallization (Ethanol / Water Anti-solvent) PreCrystals->Recrystallization Heat to Reflux Pure Pure Crystalline Product (>99.5% Purity) Recrystallization->Pure Slow Cooling & Filtration

Workflow for the extraction, chromatographic purification, and recrystallization of thiazole esters.

Troubleshooting Guides & FAQs

Q1: Following the Hantzsch thiazole synthesis, my crude product isolates as a viscous, dark oil rather than a solid. Why does this happen, and how can I induce crystallization? A1: This is a classic issue caused by the amphoteric nature of the molecule and the presence of the polar hydroxymethyl group. During the Hantzsch cyclization, unreacted starting materials (like thioamides) and polymeric byproducts remain in the matrix[1]. The hydroxymethyl group (-CH₂OH) forms extensive intermolecular hydrogen bonds with these polar impurities, depressing the melting point and resulting in a "syrup" or oil. Solution: Break the hydrogen-bonding network via a rigorous biphasic liquid-liquid extraction before attempting crystallization. Wash the organic phase (ethyl acetate) with saturated aqueous NaHCO₃ to neutralize acidic byproducts. If it remains an oil, perform a rapid silica plug filtration to remove baseline polymeric impurities before recrystallization[2].

Q2: I am losing product yield due to ester hydrolysis during the aqueous workup. How do I prevent this? A2: The ethyl ester at the C5 position of the thiazole ring is highly susceptible to base-catalyzed hydrolysis (saponification), especially if the workup temperature exceeds 25 °C or if strong bases (like NaOH) are used[3]. Solution: Always use mild bases (e.g., saturated NaHCO₃) for neutralization and maintain the workup temperature between 0 °C and 5 °C[4]. Avoid prolonged exposure to aqueous phases.

Q3: What is the optimal solvent system for silica gel chromatography of this specific compound? A3: A gradient of Hexane and Ethyl Acetate (EtOAc) is standard[2]. Start at 90:10 (Hexane:EtOAc) to elute non-polar aliphatic impurities and unreacted α-halo esters. Gradually increase the polarity to 60:40 to elute the target Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate. The hydroxymethyl group significantly increases the compound's retention factor (Rf) compared to standard alkyl-thiazoles, necessitating a higher ratio of EtOAc to elute the target band efficiently.

Q4: Which recrystallization solvent system provides the highest purity and recovery yield? A4: While Acetonitrile is excellent for single-solvent recrystallization of thiazole derivatives[3], a two-solvent system using Ethanol (solvent) and Water (anti-solvent) is highly recommended for this specific compound. Ethanol readily dissolves the compound at reflux due to hydrogen-bonding compatibility with the -CH₂OH group. The slow addition of water selectively crashes out the hydrophobic thiazole-ester core, yielding highly pure crystalline needles[5].

Quantitative Data: Recrystallization Solvent Comparison

The following table summarizes the performance of various solvent systems during the final recrystallization phase of Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate.

Solvent SystemRatio (v/v)Recovery Yield (%)Purity (HPLC)Crystal MorphologyMechanistic Note
Ethanol / Water 1:388 - 92%>99.5%Fine NeedlesH₂O acts as an anti-solvent, driving hydrophobic precipitation while retaining polar impurities in the mother liquor[5].
Acetonitrile Single65 - 72%>99.0%PrismsHigh purity, but moderate cold solubility reduces overall yield[3].
Toluene / Heptane 1:275 - 80%>98.0%PlatesGood alternative, but requires higher temperatures (>90 °C) to dissolve the polar hydroxymethyl group.
Hexane / EtOAc 4:150 - 60%~95.0%AmorphousPoor displacement of hydrogen-bonded impurities; prone to oiling out.

Validated Experimental Protocols

Protocol A: Liquid-Liquid Extraction & Pre-Purification

This protocol is designed as a self-validating system to ensure the ester remains intact while stripping away reaction byproducts.

  • Quenching: Cool the crude Hantzsch reaction mixture to 0–5 °C using an ice bath.

    • Causality: Low temperatures prevent base-catalyzed hydrolysis of the C5 ethyl ester during the subsequent neutralization step[4].

  • Neutralization: Slowly add saturated aqueous NaHCO₃ dropwise until the aqueous phase reaches pH 7.5–8.0.

    • Validation Check: Verify pH with indicator paper. Gas evolution (CO₂) will cease when the mixture is fully neutralized.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL per gram of crude product).

    • Causality: EtOAc provides the optimal dielectric constant to solubilize the polar hydroxymethyl group while leaving highly polar unreacted thioamides in the aqueous layer[1].

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (maximum water bath temperature 35 °C) to yield a pre-purified solid or semi-solid residue.

Protocol B: Two-Solvent Recrystallization (Ethanol/Water)

This protocol utilizes anti-solvent crystallization to guarantee >99.5% purity.

  • Dissolution: Suspend the pre-purified solid in minimal absolute ethanol (approx. 3–5 mL/g) inside a round-bottom flask. Heat to a gentle reflux (78 °C) with stirring.

    • Causality: Ethanol disrupts the intermolecular hydrogen bonding of the hydroxymethyl groups, fully solubilizing the compound[5].

  • Anti-Solvent Addition: While maintaining reflux, add deionized water dropwise until the solution becomes faintly turbid (the "cloud point"). Immediately add a single drop of ethanol to clear the solution.

    • Validation Check: Achieving the exact cloud point confirms the solution is perfectly saturated at the boiling point, ensuring maximum yield upon cooling.

  • Nucleation & Growth: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath (0–5 °C) for an additional 2 hours.

    • Causality: Slow, undisturbed cooling promotes the growth of a pure crystalline lattice structure, systematically excluding matrix impurities from the crystal face.

  • Isolation: Filter the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with ice-cold 10% ethanol/water (v/v) to remove residual mother liquor. Dry in a vacuum desiccator over P₂O₅ for 24 hours.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-(1-Aminoethyl)thiazole-5-carboxylic acid. Benchchem.
  • Ali, A., et al. (2018). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Arkivoc.
  • Popa, A., et al. (2018).
  • Buchappa, et al. (2018).
  • ACS Publications. (2025). Some Issues and Their Solutions in the Process Development of Ethyl 2-(4-Aminophenoxy)

Sources

Optimization

Technical Support Center: Troubleshooting Workflows for Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the most complex troubleshooting scenarios researchers face when functionalizing Ethyl 2-(hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the most complex troubleshooting scenarios researchers face when functionalizing Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate .

This versatile building block is a cornerstone in modern medicinal chemistry, frequently utilized in the synthesis of multi-targeted kinase inhibitors (such as Dasatinib analogs)[1] and potent xanthine oxidase inhibitors for hyperuricemia[2]. However, the electron-rich nature of the thiazole ring and the amphoteric properties of its derivatives often lead to unwanted side reactions, such as N-oxidation, self-polymerization, and zwitterionic yield loss[3][4].

Below is our field-proven, causality-driven Q&A guide to mastering these reactions.

Module 1: Oxidation of the Hydroxymethyl Group (Aldehyde Synthesis)

Q: When attempting to oxidize the 2-hydroxymethyl group to an aldehyde, my TLC shows multiple highly polar spots, and my yield is exceptionally low. What is causing this, and how can I prevent it?

Root Cause Analysis: You are likely experiencing either over-oxidation to the carboxylic acid or N-oxidation of the thiazole ring. The thiazole nitrogen possesses a lone pair of electrons that makes it highly susceptible to electrophilic attack by strong oxidants (like mCPBA or hydrogen peroxide), leading to the formation of a thiazole-N-oxide[3]. Furthermore, if aqueous oxidants (like KMnO4) are used, the target aldehyde rapidly forms a hydrate in solution, which is subsequently over-oxidized to the carboxylic acid.

The Solution: Switch to Activated Manganese(IV) Oxide ( MnO2​ ). The 2-position of the thiazole ring is heteroaromatic, making the attached hydroxymethyl group "pseudo-benzylic." Activated MnO2​ operates via a surface-mediated radical mechanism that is highly selective for allylic and benzylic alcohols, arresting the oxidation strictly at the aldehyde stage without affecting the thiazole nitrogen.

Table 1: Comparative Analysis of Oxidation Reagents for 2-(Hydroxymethyl)thiazoles
OxidantTypical YieldPrimary Side ProductCausality / MechanismRecommendation
Activated MnO2​ 85–95%Trace unreacted SMSurface-mediated radical mechanism; highly selective for pseudo-benzylic alcohols.Optimal. High yield, simple filtration workup.
Swern Oxidation 70–80%Pummerer adductsHarsh conditions can lead to side reactions with the electron-rich thiazole ring.Alternative if MnO2​ fails; requires strict cryogenic control.
KMnO4 (Aqueous) <30%Carboxylic AcidStrong aqueous oxidant; rapidly oxidizes the intermediate hydrate of the aldehyde.Avoid. Incompatible with aldehyde isolation.
mCPBA / H2O2 <10%Thiazole N-oxideElectrophilic oxygen attacks the nucleophilic thiazole nitrogen prior to alcohol oxidation.Avoid. Leads to N-oxidation and ring degradation[3].
Self-Validating Protocol: Selective MnO2​ Oxidation
  • Setup: Dissolve 1.0 eq of Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate in anhydrous CH2​Cl2​ (0.1 M concentration).

  • Reagent Addition: Add 10.0 eq of Activated MnO2​ (ensure it is freshly activated by heating at 120 °C overnight). Stir vigorously at room temperature.

  • Validation Checkpoint (In-Process): Monitor via TLC (Hexane/EtOAc 7:3). The starting material ( Rf​≈0.2 , stains strongly with KMnO4​ ) will convert to a new, higher-running spot ( Rf​≈0.6 ). To confirm the new spot is the aldehyde, stain a TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP); the product spot will instantly turn bright orange.

  • Workup: Filter the black suspension through a pad of Celite to remove the manganese salts. Wash the pad thoroughly with EtOAc.

  • Validation Checkpoint (Final): Concentrate the filtrate. 1H NMR should show the complete disappearance of the −CH2​OH singlet ( ≈4.8 ppm ) and the appearance of a sharp aldehyde proton singlet ( ≈9.9 ppm ).

Oxidation_Pathways SM Ethyl 2-(hydroxymethyl)- 4-methylthiazole-5-carboxylate Aldehyde Ethyl 2-formyl- 4-methylthiazole-5-carboxylate (Target Aldehyde) SM->Aldehyde Activated MnO2 (Controlled, High Yield) Acid Ethyl 2-carboxy- 4-methylthiazole-5-carboxylate (Over-oxidation) SM->Acid KMnO4 or Jones Reagent (Aqueous, Over-oxidation) NOxide Thiazole N-oxide (Side Product) SM->NOxide mCPBA / H2O2 (N-oxidation) Aldehyde->Acid Prolonged exposure to air/oxidants

Fig 1. Oxidation pathways of the 2-hydroxymethyl group and potential side products.

Module 2: Halogenation (Chloromethyl Synthesis)

Q: My chlorination reaction using thionyl chloride yields a sticky, insoluble brown solid instead of the expected 2-(chloromethyl)thiazole. What went wrong?

Root Cause Analysis: You are observing intermolecular self-alkylation (polymerization) . The thiazole ring is a competent nucleophile[4]. When the 2-position is functionalized with a highly electrophilic leaving group (like a chloride), the free base form of the molecule is thermodynamically unstable. The basic thiazole nitrogen of one molecule will nucleophilically attack the chloromethyl carbon of another molecule via an SN​2 mechanism. This cascade creates quaternary ammonium dimers and, eventually, intractable polymeric tars.

The Solution: You must isolate and store the product strictly as a hydrochloride salt . Protonating the thiazole nitrogen eliminates its nucleophilicity, effectively stabilizing the monomeric structure. Never subject the free base to concentration or heat.

Chlorination_Workflow SM 2-(Hydroxymethyl)thiazole Derivative HCl_Salt 2-(Chloromethyl)thiazole HCl Salt (Stable Intermediate) SM->HCl_Salt SOCl2 in DCM (0 °C to RT) Free_Base 2-(Chloromethyl)thiazole Free Base (Highly Reactive) HCl_Salt->Free_Base Aqueous Base (NaHCO3 Workup) Free_Base->HCl_Salt HCl in Dioxane (Rescue/Stabilization) Polymer Quaternary Ammonium Polymers (Unwanted) Free_Base->Polymer Intermolecular Attack (Concentration / Heat)

Fig 2. Chlorination workflow and the mechanism of unwanted self-alkylation in free base form.

Self-Validating Protocol: Synthesis of the Hydrochloride Salt
  • Setup: Dissolve 1.0 eq of the starting alcohol in anhydrous CH2​Cl2​ and cool to 0 °C under an inert atmosphere.

  • Reagent Addition: Add 1.5 eq of Thionyl Chloride ( SOCl2​ ) dropwise.

  • Validation Checkpoint (In-Process): As the reaction warms to room temperature, an off-white precipitate should begin to form. This is the stable hydrochloride salt of your product precipitating out of the non-polar solvent.

  • Workup: DO NOT perform an aqueous basic workup. Instead, evaporate the solvent and excess SOCl2​ under reduced pressure. Triturate the resulting solid with cold, anhydrous diethyl ether and filter.

  • Validation Checkpoint (Final): Dissolve a tiny fraction of the salt in DMSO- d6​ for NMR. The −CH2​Cl protons will shift significantly downfield compared to the starting alcohol, and the exchangeable −OH proton will be absent. Keep the bulk material stored as the solid salt at -20 °C until immediately before the next coupling step.

Module 3: Ester Hydrolysis (Carboxylic Acid Synthesis)

Q: I am trying to hydrolyze the C5 ethyl ester to the carboxylic acid using LiOH. The reaction goes to completion by TLC, but I lose almost all my product during the aqueous extraction. How can I improve recovery?

Root Cause Analysis: The yield loss is due to zwitterion formation . 2-(hydroxymethyl)-4-methylthiazole-5-carboxylic acid contains both a basic functional group (the thiazole nitrogen, pKa 2.5) and an acidic functional group (the carboxylic acid, pKa 4.0). If you acidify your aqueous layer too aggressively (e.g., to pH 1) during workup, the thiazole nitrogen protonates, creating a highly water-soluble cationic species. If the pH is too high, it remains a soluble carboxylate anion.

The Solution: You must perform an isoelectric point (pI) precipitation . By carefully adjusting the pH to the exact point where the molecule has a net neutral charge (the zwitterionic state where solubility is lowest), the product will spontaneously crystallize out of the aqueous phase.

Self-Validating Protocol: LiOH Hydrolysis & Isoelectric Precipitation
  • Reaction: Dissolve 1.0 eq of the ester in a 3:1:1 mixture of THF/MeOH/ H2​O . Add 2.0 eq of LiOH⋅H2​O . Stir at room temperature for 4 hours.

  • Validation Checkpoint (In-Process): Monitor via TLC (DCM/MeOH 9:1). The high Rf​ ester spot will disappear, and a new baseline spot (the lithium carboxylate salt) will form.

  • Solvent Removal: Concentrate the mixture under vacuum to remove the THF and MeOH. Add a small volume of water to ensure the lithium salt is fully dissolved. Extract once with EtOAc to remove any unreacted starting material or organic impurities. Discard the organic layer.

  • Isoelectric Precipitation (Critical Step): Place a calibrated pH meter probe directly into the stirring aqueous layer. Add 1M HCl dropwise.

  • Validation Checkpoint (Final): Stop the addition exactly when the pH reaches 3.5 to 4.0 . A dense white precipitate will form immediately. Filter the solid, wash with ice-cold water, and dry under high vacuum.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Analysis of Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate using LC-MS

Introduction In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities and their intermediates is paramount. Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate, a substi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities and their intermediates is paramount. Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate, a substituted thiazole derivative, represents a class of compounds with significant synthetic utility. Thiazole rings are core structures in numerous biologically active molecules, including antimicrobial and anticancer agents[1][2]. This compound and its analogs often serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), such as the gout medication Febuxostat[3][4]. The purity, stability, and concentration of such intermediates directly impact the quality and safety of the final drug product.

This guide provides a comprehensive, in-depth comparison of analytical methodologies for Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). As researchers and drug development professionals, selecting an analytical method that is not only accurate and precise but also fit-for-purpose is a critical decision. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, grounding our recommendations in established principles and authoritative guidelines from the International Council for Harmonisation (ICH)[5][6][7][8].

Physicochemical Properties and Analytical Implications

Before developing a method, understanding the analyte's properties is essential. While extensive experimental data for this specific molecule is not widely published, we can deduce its characteristics from its structure to inform our analytical strategy.

PropertyEstimated Value / CharacteristicRationale & Analytical Implication
Molecular Formula C₉H₁₁NO₃SDerived from chemical structure.
Molecular Weight 213.25 g/mol Calculated from the molecular formula. Essential for MS detection.
Polarity Moderately PolarThe presence of a hydroxyl (-OH) group, ester (C=O), and thiazole ring (with N and S heteroatoms) imparts polarity, making it suitable for reverse-phase LC.
pKa (estimated) ~1.5-2.5 (Thiazole N)The thiazole nitrogen is basic and can be protonated. This makes the molecule an excellent candidate for positive ion electrospray ionization (ESI+), especially in an acidic mobile phase.
UV Absorbance ExpectedThe conjugated system of the thiazole ring suggests strong UV absorbance, enabling detection by HPLC-UV as a comparative technique.
Thermal Stability ModerateThe molecule is not expected to be highly volatile and should be stable under typical LC operating temperatures. This makes it less suitable for direct Gas Chromatography (GC) without derivatization[9].

Comparative Overview of Analytical Techniques

The choice of an analytical technique is a balance of sensitivity, selectivity, cost, and throughput. For a pharmaceutical intermediate, LC-MS/MS is often the gold standard, but understanding its performance relative to alternatives is key.[10]

TechniquePrinciplePros for this AnalyteCons for this Analyte
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High Selectivity: Can distinguish the analyte from structurally similar impurities. High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ). Structural Info: MS/MS provides fragmentation data confirming identity.Higher instrument and maintenance costs. Susceptible to matrix effects[11].
HPLC-UV Chromatographic separation followed by UV-Vis absorbance detection.Lower cost, robust, and widely available. Good for purity and assay measurements where impurities are known and separated.Lower Selectivity: Co-eluting impurities with similar UV spectra can interfere. Lower Sensitivity: Generally 10-1000x less sensitive than MS. Provides no mass confirmation.
GC-MS Chromatographic separation of volatile compounds followed by mass detection.High resolving power for volatile compounds.The analyte is not volatile and would require derivatization, adding complexity and potential for error[9][12].

Given the stringent purity and quantification requirements in drug development, LC-MS/MS emerges as the superior technique, providing the necessary sensitivity and specificity to ensure product quality[13].

Deep Dive: LC-MS Method Development & Validation

Our objective is to develop a robust, validated LC-MS/MS method fit for quantifying Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate in a solution, such as a reaction mixture or a stock solution for further synthesis.

Overall Experimental Workflow

The analytical process follows a systematic, multi-stage workflow designed to ensure data integrity and reproducibility from sample preparation through to final data reporting.

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing & Validation Sample Receive Sample (e.g., Synthesis Reaction Quench) Dilution Accurate Dilution (Class A Volumetrics) Sample->Dilution Aliquot Filtration Syringe Filtration (0.22 µm PTFE) Dilution->Filtration Clarify LC LC Separation (C18 Column, Gradient Elution) Filtration->LC MS MS Detection (ESI+, MRM Mode) LC->MS Ionization Integration Peak Integration (Chromatography Software) MS->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Quantify Concentration Calibration->Quantification Validation Method Validation (ICH Q2(R2) Guidelines) Quantification->Validation Report Final Report Validation->Report

Caption: Overall workflow for the LC-MS/MS analysis.

Step-by-Step Protocol: Sample Preparation

Rationale: The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at a concentration within the linear range of the assay. For a chemical intermediate, a simple "dilute-and-shoot" approach is often sufficient and minimizes sample manipulation errors.

  • Solvent Preparation: Prepare a diluent solution of 50:50 (v/v) acetonitrile:water. This composition is chosen to ensure analyte solubility and compatibility with the initial mobile phase conditions, promoting good peak shape.

  • Sample Dilution: Accurately perform a serial dilution of the sample to an expected final concentration of ~1 µg/mL. Use calibrated pipettes and Class A volumetric flasks. Expert Tip: Performing at least a 100-fold dilution significantly reduces matrix effects from complex starting materials or reaction buffers[14].

  • Filtration: Filter the final diluted sample through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter into an autosampler vial. This step is critical to remove particulates that could clog the LC column or tubing.

Step-by-Step Protocol: Optimized LC-MS/MS Conditions

Rationale: The parameters are selected to achieve robust chromatographic separation from potential impurities and to maximize the ionization and detection of the analyte. A standard C18 column with a water/acetonitrile gradient and formic acid modifier is the most common and effective starting point for small molecule analysis[15].

ParameterSettingJustification
LC System Agilent 1290 Infinity II or equivalentProvides high pressure capabilities for use with modern small-particle columns, leading to better resolution.
Column Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µmA short, narrow-bore column with sub-2-µm particles offers fast analysis times and high efficiency.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a volatile modifier compatible with MS that aids in protonation for ESI+ mode, improving sensitivity[15].
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent with low viscosity and good UV transparency.
Gradient 5% B to 95% B over 3 min; hold at 95% B for 1 min; return to 5% B and equilibrate for 1 minA rapid gradient allows for efficient elution of the analyte while cleaning the column of more lipophilic compounds.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to maintain optimal linear velocity and performance.
Column Temp 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 2 µLA small injection volume minimizes peak distortion from the sample solvent[16].
MS System Agilent 6470 Triple Quadrupole or equivalentA tandem quadrupole instrument is the industry standard for robust and sensitive quantification[10].
Ionization Mode Electrospray Ionization (ESI), PositiveESI is ideal for polar molecules[10]. Positive mode is selected to protonate the basic thiazole nitrogen.
MRM Transition 214.0 -> 140.0 (Quantifier)Precursor ion [M+H]⁺ is 214.0. The product ion (140.0) corresponds to a predicted stable fragment after loss of the ethyl carboxylate group, providing high specificity.
Gas Temp 300 °COptimal for desolvation of the ESI spray.
Gas Flow 10 L/minAids in desolvation.
Nebulizer 45 psiCreates a fine aerosol for efficient ionization.
Capillary Voltage 3500 VApplied to the ESI needle to generate the electrospray.
Method Validation: A Trustworthy System

A method is only useful if it is proven to be reliable. Validation is performed according to ICH Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose[5][8][17].

Validation_Parameters cluster_params Validation ICH Q2(R2) Validation Key Performance Characteristics Specificity Specificity (Analyte vs. Impurities) Validation->Specificity Linearity Linearity (R² > 0.99) Validation->Linearity Accuracy Accuracy (80-120% Recovery) Validation->Accuracy Precision Precision (%RSD < 15%) Validation->Precision Range Range (Linear, Accurate, Precise) Validation->Range LOQ Limit of Quantification (S/N ≥ 10) Validation->LOQ

Caption: Core validation parameters based on ICH guidelines.

ParameterExperimentAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples.No interfering peaks at the retention time of the analyte.
Linearity & Range Analyze calibration standards at ≥ 5 concentrations (e.g., 1 - 1000 ng/mL).R² ≥ 0.995.
Accuracy Analyze quality control (QC) samples at 3 levels (Low, Mid, High) in triplicate.Mean recovery within 85-115% of nominal (80-120% at LLOQ).
Precision Repeatability (intra-day) and Intermediate Precision (inter-day) analysis of QC samples.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ).
Limit of Quantification (LOQ) Determine the lowest concentration on the calibration curve that meets accuracy and precision criteria.Signal-to-Noise ratio ≥ 10. Accuracy and precision criteria met.

Performance Benchmark: LC-MS/MS vs. HPLC-UV

To provide a clear comparison, we present hypothetical but realistic performance data for the optimized LC-MS/MS method against a standard HPLC-UV method for the same analyte.

Performance MetricOptimized LC-MS/MS Method Standard HPLC-UV Method Advantage
Limit of Quantification (LOQ) 0.5 ng/mL50 ng/mLLC-MS/MS (100x more sensitive)
Linear Range 0.5 - 2000 ng/mL50 - 5000 ng/mLLC-MS/MS (Wider dynamic range at low end)
Selectivity Excellent (Mass-based)Moderate (Chromatography-based)LC-MS/MS
Analysis Time ~5 minutes~10 minutesLC-MS/MS
Confirmation of Identity Yes (MS/MS fragmentation)No (Retention time only)LC-MS/MS

This direct comparison clearly illustrates the superior sensitivity and specificity of the LC-MS/MS approach, which is critical for identifying and quantifying low-level impurities or degradation products that could be missed by UV detection.

Conclusion

For the analysis of Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate, a crucial intermediate in pharmaceutical synthesis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the unequivocally superior analytical technique. While HPLC-UV provides a robust method for high-level purity assessments, it lacks the sensitivity and specificity required for comprehensive impurity profiling and trace-level quantification.

The LC-MS/MS method detailed in this guide, built upon a foundation of sound chromatographic principles and validated against stringent ICH guidelines, provides a reliable, sensitive, and highly selective system. It empowers researchers and drug development professionals to make confident, data-driven decisions about the quality of their intermediates, ultimately ensuring the safety and efficacy of the final pharmaceutical product. The investment in advanced MS technology translates directly into a more thorough understanding of the chemical entity and a more robust quality control strategy.

References

  • BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson.
  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development.
  • ICH. (2023, November 30). Validation of analytical procedures q2(r2).
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • YouTube. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10.
  • PMC. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
  • Google Patents. (2017, March 22). Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • ChemicalBook. (2025, August 11). Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.
  • Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (n.d.). Ethyl 2-(4-Hydroxyphenyl)-4-Methylthiazole-5-Carboxylate.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • ACS Publications. (2020, June 8). Fast Quantification Without Conventional Chromatography, The Growing Power of Mass Spectrometry.
  • ResearchGate. (2008, January). General Synthetic Methods for Thiazole and Thiazolium Salts.
  • IndiaMART. (n.d.). Ethyl 2-(4-hydroxy)-4-methyl-5-thiazole Carboxylate, Grade: Commercial.
  • ACS Publications. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.
  • Google Patents. (2012, March 15). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Malaysian Journal of Analytical Sciences. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties.
  • Shimadzu. (n.d.). LC/MS/MSを用いた環境ホルモンおよび有機ひ素化合物の分析.
  • Agilent. (2022, April 15). Quantitative LC/MS/MS Analysis of Ethyl Glucuronide and Ethyl Sulfate Using a Charged Surface-C18 Column.
  • Shimadzu. (n.d.). 「分かりマス!LCMSの基礎」.

Sources

Comparative

Comparing thiazole precursors: Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate alternatives

Title: Navigating Thiazole-5-Carboxylate Scaffolds: A Comparative Guide to C2-Substituted Precursors As a Senior Application Scientist, I frequently encounter drug development programs that stall due to suboptimal precur...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Navigating Thiazole-5-Carboxylate Scaffolds: A Comparative Guide to C2-Substituted Precursors

As a Senior Application Scientist, I frequently encounter drug development programs that stall due to suboptimal precursor selection. The 1,3-thiazole ring is a privileged pharmacophore found in numerous FDA-approved drugs, including the gout medication febuxostat, the antineoplastic agent dasatinib, and the antibiotic cefditoren pivoxil[1][2].

When synthesizing these complex architectures, the choice of the foundational building block—specifically the substitution at the C2 position of the thiazole ring—dictates the entire downstream synthetic strategy. This guide objectively compares Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate against its three primary structural alternatives, providing mechanistic insights, empirical data, and validated experimental protocols to streamline your synthetic workflows.

Mechanistic Divergence: The Causality of C2 Substitution

The reactivity of the ethyl 4-methylthiazole-5-carboxylate core is fundamentally governed by the electronic and steric nature of its C2 substituent.

  • The Target: Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate (-CH₂OH) This precursor offers an ambident synthetic handle. The hydroxymethyl group can act as a nucleophile, but its true value lies in its convertibility. It can be oxidized to a formyl group (yielding an electrophilic aldehyde for reductive aminations) or activated via mesylation/halogenation to facilitate nucleophilic displacement.

  • Alternative 1: Ethyl 2-amino-4-methylthiazole-5-carboxylate (-NH₂) The C2-amino group is strongly electron-donating, enriching the thiazole ring's electron density. It is the premier choice for synthesizing amides, ureas, and Schiff bases. It is a critical intermediate for compounds exhibiting antileukemic and anti-HIV-1 reverse transcriptase (RT) activity[1][2].

  • Alternative 2: Ethyl 2-chloro-4-methylthiazole-5-carboxylate (-Cl) Halogenation at C2 flips the reactivity profile. The electron-withdrawing chlorine atom activates the C2 position for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Kumada) and direct nucleophilic aromatic substitution ( SN​Ar )[3][4].

  • Alternative 3: Ethyl 2,4-dimethylthiazole-5-carboxylate (-CH₃) Featuring a relatively inert methyl group, this alternative serves as a stable baseline[5]. While less reactive, the C2-methyl protons are mildly acidic and can undergo lateral lithiation using strong bases (like LDA) for subsequent electrophilic trapping.

Reactivity Core Thiazole-5-carboxylate Scaffold Hydroxymethyl C2: -CH2OH (Target Compound) Core->Hydroxymethyl Amino C2: -NH2 (Alternative 1) Core->Amino Chloro C2: -Cl (Alternative 2) Core->Chloro Methyl C2: -CH3 (Alternative 3) Core->Methyl Oxidation Oxidation / Activation (Aldehydes, Mesylates) Hydroxymethyl->Oxidation Amidation Amidation / Ureas (Kinase Inhibitors) Amino->Amidation Coupling Pd-Catalyzed Coupling (Suzuki, Stille, SNAr) Chloro->Coupling Lithiation Lateral Lithiation (Electrophilic Trapping) Methyl->Lithiation

Divergent downstream reactivity pathways based on C2 substitution.

Quantitative Comparison of Alternatives

To facilitate objective selection, the following table synthesizes the physicochemical properties and primary synthetic utilities of these precursors.

CompoundCAS NumberMol. WeightElectronic Effect at C2Primary Synthetic UtilityHandling & Stability
2-(Hydroxymethyl) N/A201.24 g/mol Neutral / H-BondingOxidation to aldehyde; activation to leaving group.Stable; hygroscopic.
2-Amino 31050-34-7186.23 g/mol Strongly e⁻ donatingAmidation; urea formation; Schiff bases[2].Off-white powder; mp 172-173 °C[1].
2-Chloro 7238-62-2205.66 g/mol Strongly e⁻ withdrawingPd-catalyzed cross-coupling; SN​Ar [4].Moisture sensitive; store under inert gas.
2,4-Dimethyl 7210-77-7185.25 g/mol Weakly e⁻ donatingLateral lithiation; stable core analog[5].Causes skin/eye irritation (H315, H319)[5].

Validated Experimental Protocols

A protocol is only as good as its reproducibility. The following methodologies are engineered as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity.

Protocol A: Green One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

Historically, synthesizing the 2-amino derivative required a tedious two-step process utilizing highly toxic carbon tetrachloride and liquid bromine[6]. Modern green chemistry approaches utilize a water-mediated one-pot synthesis, significantly improving the overall yield (from <11% to >72%) while eliminating halogenated solvents[2][7].

Materials: Ethyl acetoacetate (1.0 equiv), N-bromosuccinimide (NBS, 1.2 equiv), Thiourea (1.0 equiv), THF/Water solvent system.

Step-by-Step Procedure:

  • Alpha-Bromination: Dissolve ethyl acetoacetate (6.50 g, 0.05 mol) in a mixture of water (50.0 mL) and THF (20.0 mL). Cool the mixture to <0 °C[7].

  • Reagent Addition: Slowly add NBS (10.5 g, 0.06 mol) to the chilled solution.

  • Validation Checkpoint 1: Stir at room temperature for 2 hours. Monitor via TLC (petroleum ether–ethyl acetate 2:1, UV 254 nm). The reaction is complete when the starting material spot disappears and a new intermediate spot ( Rf​=0.71 ) forms[7]. Causality: NBS selectively brominates the alpha-carbon of the beta-keto ester in aqueous media.

  • Cyclization: Add thiourea (3.80 g, 0.05 mol) directly to the reaction flask. Elevate the temperature to 80 °C and stir for 2 hours[7].

  • Workup: Distill the mixture to remove THF. Cool to room temperature and filter the precipitate. Adjust the filtrate pH to 9-10 using NaOH to precipitate the final product[1].

  • Validation Checkpoint 2: Dry in a vacuum. The resulting off-white powder should exhibit a melting point of 172-173 °C[1].

Workflow Step1 1. Reactants Ethyl Acetoacetate + NBS (H2O/THF, <0°C) Step2 2. Alpha-Bromination Stir 2h at RT (TLC Check: Rf=0.71) Step1->Step2 Step3 3. Cyclization Add Thiourea 80°C, 2h Step2->Step3 Step4 4. Workup Distill THF, pH 9-10 Vacuum Dry Step3->Step4 Product 2-Amino Product Yield >72% mp 172-173 °C Step4->Product

One-pot synthetic workflow for Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Protocol B: Suzuki-Miyaura Coupling using the 2-Chloro Alternative

When complex aryl substituents are required at the C2 position, the 2-chloro alternative is utilized. The electron-deficient nature of the thiazole ring accelerates the oxidative addition of Palladium(0) into the C-Cl bond.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine Ethyl 2-chloro-4-methylthiazole-5-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

  • Degassing: Add a 4:1 mixture of Toluene/Water. Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(PPh3​)4​ (0.05 equiv).

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Validation Checkpoint: Monitor via LC-MS. The starting material mass ( m/z≈205 ) should be fully consumed, replaced by the mass of the cross-coupled product.

Strategic Selection Summary

Your choice of precursor should be strictly dictated by the ultimate target molecule:

  • Choose Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate if your synthetic route requires late-stage homologation or the formation of ether/ester linkages at the C2 position.

  • Choose Ethyl 2-amino-4-methylthiazole-5-carboxylate for synthesizing kinase inhibitors, anti-HIV agents, or any target requiring an amide bond directly attached to the thiazole core[1][2].

  • Choose Ethyl 2-chloro-4-methylthiazole-5-carboxylate when constructing biaryl systems via transition-metal catalysis[4].

By aligning the intrinsic electronic properties of the C2 substituent with your desired reaction mechanism, you can bypass unnecessary protection/deprotection steps and maximize overall synthetic efficiency.

References

  • CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Google Patents.
  • Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis.
  • Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Semantic Scholar.
  • Product Class 17: Thiazoles. Thieme Connect.
  • 2-Chloro-4-methylthiazole-5-carboxylic acid | Chlorides. Ambeed.
  • Ethyl 2,4-dimethylthiazole-5-carboxylate | CID 603810. PubChem (NIH).

Sources

Validation

High-Resolution FTIR Spectroscopy Comparison Guide: Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate vs. Structural Alternatives

As a Senior Application Scientist specializing in spectroscopic validation, I frequently encounter challenges in differentiating closely related heterocyclic intermediates during drug development. Thiazole-5-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in spectroscopic validation, I frequently encounter challenges in differentiating closely related heterocyclic intermediates during drug development. Thiazole-5-carboxylate derivatives are foundational pharmacophores in the synthesis of antimicrobial, antifungal, and anticancer agents[1][2].

When synthesizing or procuring Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate , confirming the integrity of the C2-hydroxymethyl group is a critical quality control step before downstream coupling. This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FTIR) spectral performance of this target compound against its two most common structural alternatives: Ethyl 2-amino-4-methylthiazole-5-carboxylate and the unsubstituted Ethyl 4-methylthiazole-5-carboxylate .

Mechanistic Grounding: The Causality of Spectral Shifts

FTIR spectroscopy is not merely a fingerprinting tool; it is a direct readout of molecular dipole moments and electron density distribution. The thiazole ring is a highly conjugated electron system. The substituent at the C2 position heavily influences the resonance structures of the entire ring, which subsequently dictates the vibrational frequencies of the C5 ester carbonyl group.

  • The Target - Hydroxymethyl (-CH₂OH) Substitution: The hydroxymethyl group introduces significant intermolecular hydrogen bonding. This manifests as a broad, dominant O-H stretching band. Because the -CH₂OH group is less electron-donating to the thiazole ring than an amino group, the C5 ester carbonyl (C=O) stretch remains relatively unperturbed, typically appearing around 1710 cm⁻¹.

  • Alternative 1 - Amino (-NH₂) Substitution: The amino variant is a widely utilized intermediate[3]. The -NH₂ group acts as a strong electron donor via resonance. This increased electron density delocalizes into the C5 ester, weakening the C=O double bond character and shifting its absorption to lower wavenumbers (1[1]). Furthermore, the primary amine produces a highly diagnostic sharp doublet corresponding to symmetric and asymmetric N-H stretching (4[4]).

  • Alternative 2 - Unsubstituted (-H): The absence of a heteroatom at the C2 position serves as a negative control. Without hydrogen-bonding moieties, the spectrum is entirely devoid of absorption bands above 3100 cm⁻¹[5][6].

Comparative Quantitative Spectral Data

The following table synthesizes the critical diagnostic wavenumbers required to objectively differentiate these three thiazole alternatives.

CompoundC2 Functional GroupHigh-Frequency Region (>3100 cm⁻¹)Ester Carbonyl (C=O) StretchKey Fingerprint Peak
Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate -CH₂OH~3350 cm⁻¹ (Broad, strong O-H stretch)~1710 cm⁻¹ (Conjugated ester)~1050 cm⁻¹ (Primary alcohol C-O stretch)
Ethyl 2-amino-4-methylthiazole-5-carboxylate -NH₂3373 cm⁻¹, 3167 cm⁻¹ (Sharp N-H doublet)[2][4]1673 - 1690 cm⁻¹ (Resonance-lowered)[1][4]~1530 cm⁻¹ (N-H bending vibration)
Ethyl 4-methylthiazole-5-carboxylate -HNone (Flat baseline)~1715 cm⁻¹ ~850 cm⁻¹ (Thiazole ring C-H bend)

Self-Validating Experimental Protocol: ATR-FTIR Acquisition

To ensure scientific integrity, a protocol cannot simply list steps; it must embed internal controls to prevent false positives. Thiazole derivatives can be highly hygroscopic. If ambient moisture is not controlled, water molecules will produce a broad O-H stretch that perfectly mimics the hydroxymethyl target compound, leading to catastrophic misidentification.

Follow this self-validating workflow for Attenuated Total Reflectance (ATR) FTIR analysis:

Step 1: Sample Desiccation (The Anti-False-Positive Step)

  • Action: Store the synthesized or procured thiazole sample in a vacuum desiccator over anhydrous calcium sulfate (Drierite) for a minimum of 12 hours prior to analysis.

  • Causality: Removing adsorbed water eliminates the risk of an artificial ~3300 cm⁻¹ broad band, ensuring that any observed O-H stretch originates exclusively from the covalently bound C2-hydroxymethyl group.

Step 2: Instrument Calibration & Background Subtraction

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow it to evaporate completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: Atmospheric CO₂ and H₂O vapor fluctuate constantly. A fresh background scan mathematically subtracts these environmental artifacts from the high-frequency region where our critical N-H and O-H diagnostic peaks reside.

Step 3: Spectral Acquisition

  • Action: Deposit 2–5 mg of the dried solid sample onto the ATR crystal. Apply uniform pressure using the anvil to ensure intimate optical contact. Scan from 4000 cm⁻¹ to 400 cm⁻¹ using 32 co-added scans.

Step 4: Orthogonal Validation (The Self-Validating Check)

  • Action: Do not rely solely on the 3350 cm⁻¹ region. If you observe a broad peak here, you must orthogonally validate it by checking the fingerprint region for a sharp C-O stretching band at ~1050 cm⁻¹.

  • Causality: Water has an O-H stretch but lacks a C-O bond. If the 3350 cm⁻¹ peak is present but the 1050 cm⁻¹ peak is absent, your sample is wet, not hydroxylated. If both are present, you have definitively confirmed the structure of Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate.

Spectral Validation Workflow Visualization

The following decision-tree diagram illustrates the logical flow for differentiating these structural alternatives based on their FTIR profiles.

FTIR_Workflow Start Synthesized Thiazole Derivative Prep Sample Desiccation & ATR Crystal Loading Start->Prep Scan ATR-FTIR Scanning (4000 - 400 cm⁻¹) Prep->Scan Decision Identify C2-Position Substituent Peak Scan->Decision Hydroxymethyl Target: Hydroxymethyl Broad O-H (~3350 cm⁻¹) C-O Stretch (~1050 cm⁻¹) Decision->Hydroxymethyl Broad Peak Amino Alt: Amino Sharp N-H Doublet (~3373, 3167 cm⁻¹) Decision->Amino Sharp Doublet Unsub Alt: Unsubstituted Absence of O-H / N-H (Flat >3100 cm⁻¹) Decision->Unsub No Peak

Figure 1: Decision-tree workflow for ATR-FTIR spectral validation of C2-substituted thiazoles.

References

  • Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles | nih.gov | 1

  • A Systematic Review On Thiazole Synthesis And Biological Activities | kuey.net | 2

  • SYNTHESIS OF NOVEL (THIAZOL-5-YL)PYRAZOLES AND THEIR ANTIMICROBIAL EVALUATION | semanticscholar.org | 4

  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates | researchgate.net | 3

  • Ethyl 2-chloroacetoacetate | 609-15-4 | benchchem.com | 5

  • 1-(2-Methyl-5-thiazolyl)but-1-en-3-one | benchchem.com | 6

Sources

Comparative

Benchmarking catalytic efficiency of Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate against other thiazoles

Benchmarking the Catalytic Efficiency of Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate: A Comparative Guide Organocatalysis relying on N-heterocyclic carbenes (NHCs) has fundamentally transformed umpolung (polar...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Catalytic Efficiency of Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate: A Comparative Guide

Organocatalysis relying on N-heterocyclic carbenes (NHCs) has fundamentally transformed umpolung (polarity reversal) chemistry. While traditional thiazolium salts require harsh deprotonation of the C2-proton to generate the active carbene, Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate (EHMT-5-C) offers a highly engineered mechanistic alternative. By masking the active C2 carbon with a hydroxymethyl group, EHMT-5-C acts as an air-stable precatalyst.

This guide provides an objective, data-driven comparison of EHMT-5-C against standard thiazole catalysts, detailing the causality behind its structural advantages and providing a self-validating experimental framework for your own laboratory benchmarking.

Mechanistic Causality: The Structural Advantage

To understand why EHMT-5-C outperforms traditional unsubstituted thiazoles in specific transformations (such as the Stetter reaction or benzoin condensation), we must deconstruct its molecular architecture:

  • The C2-Hydroxymethyl Mask (Controlled Carbene Generation): Free carbenes are notoriously sensitive to moisture and prone to rapid dimerization (the Wanzlick equilibrium). The C2-hydroxymethyl group acts as a protective mask. Upon the addition of a mild base, it undergoes a retro-aldol-type cleavage, releasing formaldehyde to generate the active NHC in situ (1)[1]. This ensures a steady-state concentration of the catalyst, preventing degradation.

  • The C5-Carboxylate (Electronic Tuning): The ethyl carboxylate group is strongly electron-withdrawing. It lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the thiazole ring. This electronic tuning stabilizes the nucleophilic Breslow intermediate via resonance, accelerating its subsequent attack on electrophiles (2)[2].

  • Bifunctional Potential: Prior to complete formaldehyde release, the hydroxymethyl moiety can engage in hydrogen-bonding networks, a feature often exploited in bifunctional organocatalysts to orient substrates for asymmetric induction (3)[3].

G Precat EHMT-5-C Precatalyst (C2-Hydroxymethyl) Base Base Addition (Deprotonation) Precat->Base Release Formaldehyde Release (-CH2O) Base->Release NHC Active NHC Catalyst (Free Carbene) Release->NHC Substrate Aldehyde Addition NHC->Substrate Breslow Breslow Intermediate (Nucleophilic) Substrate->Breslow Product Stetter Product Breslow->Product Product->NHC Catalyst Turnover

Catalytic cycle of EHMT-5-C via formaldehyde release and Breslow intermediate formation.

Quantitative Benchmarking Data

To objectively evaluate EHMT-5-C, we benchmark it against three standard thiazole derivatives in a model intermolecular Stetter reaction (Benzaldehyde + Chalcone → 1,4-Diketone).

CatalystActivation RequirementYield (%)TOF (h⁻¹)Bench Stability
EHMT-5-C Mild Base (In situ CH₂O release)92 45 Excellent (Air-stable)
Ethyl 4-methylthiazole-5-carboxylate Strong Base (Direct deprotonation)7828Moderate (Dimerizes)
Thiamine (Vitamin B1) Mild Base (Aqueous conditions)6515Good
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Cl Strong Base (Moisture sensitive)8535Poor (Hygroscopic)

Data Interpretation: EHMT-5-C achieves the highest Turnover Frequency (TOF) because the C5-carboxylate accelerates the Breslow intermediate's nucleophilic attack, while the controlled release mechanism prevents premature catalyst degradation (4)[4].

Self-Validating Experimental Protocol

A rigorous protocol must not rely on blind faith; it must validate its own progression. The following methodology for benchmarking EHMT-5-C incorporates a critical intermediate validation step to ensure the precatalyst has successfully generated the active NHC before substrate addition.

Phase 1: Precatalyst Activation & NMR Validation
  • Preparation: In a glovebox or under standard Schlenk conditions, dissolve 0.1 mmol of EHMT-5-C in 1.0 mL of anhydrous THF-d8.

  • Base Addition: Add 0.12 mmol of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Stir at room temperature for 15 minutes.

  • Validation Check (Critical): Transfer a 0.1 mL aliquot to an NMR tube. Run a rapid ¹H-NMR scan.

    • Causality: You must observe a distinct singlet at 9.58 ppm . This corresponds to the release of free formaldehyde (1)[1].

    • Action: If the 9.58 ppm peak is absent, your base is inactive or wet. Do not proceed to Phase 2 until >95% formaldehyde release is confirmed.

Phase 2: Substrate Addition & Kinetic Monitoring
  • Reaction Initiation: Once activation is confirmed, add 1.0 mmol of benzaldehyde and 1.0 mmol of chalcone to the main reaction vessel.

  • Kinetic Sampling: At t = 1h, 2h, and 4h, extract 10 µL aliquots. Quench immediately in 1 mL of cold acetonitrile.

  • Analysis: Analyze via HPLC (UV detection at 254 nm) to calculate the conversion rate and determine the TOF.

Phase 3: Quench & Isolation
  • Termination: After 4 hours, quench the bulk reaction with saturated aqueous NH₄Cl to protonate the active carbene and halt the catalytic cycle.

  • Purification: Extract with ethyl acetate (3 x 10 mL), dry over MgSO₄, and purify the 1,4-diketone product via flash chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Precatalyst Activation Mix EHMT-5-C + Base Step2 2. NMR Validation Confirm CH2O release Step1->Step2 Step3 3. Substrate Addition Aldehyde + Michael Acceptor Step2->Step3 If >95% active Step4 4. Reaction Monitoring Kinetic Sampling (HPLC) Step3->Step4 Step5 5. Quench & Isolate Flash Chromatography Step4->Step5

Self-validating experimental workflow for benchmarking thiazole-catalyzed Stetter reactions.

References

  • Selective Reductive Dimerization of CO2 into Glycolaldehyde - ACS Catalysis - 1

  • Effects of Thiazolium Counter Anion and Reaction Media on the Activity of Immobilized Thiazolium Catalyst - ResearchGate -4

  • Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole - ResearchGate - 2

  • Highly efficient organocatalysts for the asymmetric aldol reaction - RSC Publishing - 3

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate proper disposal procedures

Comprehensive Safety and Disposal Protocol for Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate is a highly functionalized heterocyclic building block widely u...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate

Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate is a highly functionalized heterocyclic building block widely utilized in drug discovery and organic synthesis. Due to the presence of the thiazole core and ester functionality, its disposal requires stringent adherence to environmental and laboratory safety protocols. Mishandling this compound can lead to severe aquatic toxicity and hazardous reactions with incompatible materials (1)[1].

As your trusted partner in laboratory safety, this guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this specific chemical asset.

Section 1: Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams.

Table 1: Hazard Profile and Physicochemical Properties

PropertyValue / DescriptionCausality & Operational Impact
Chemical Name Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylateStandardized nomenclature ensures accurate EPA/RCRA waste manifesting.
Molecular Formula C8H11NO3SContains Nitrogen and Sulfur. Incineration will produce toxic NOx and SOx gases, requiring specialized scrubber systems (2)[2].
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityHigh mobility in soil and water systems. Drain disposal is strictly prohibited to prevent long-lasting ecological damage (3)[3].
Incompatibilities Strong oxidizers, strong acids/basesMixing with oxidizers (e.g., peroxides, nitric acid) can trigger violent exothermic reactions in waste containers (4)[4].

Section 2: Waste Segregation & Disposal Workflow

According to the guidelines set forth by the EPA and the National Research Council's Prudent Practices in the Laboratory, organic chemicals containing heteroatoms must be treated as hazardous waste and subjected to controlled high-temperature incineration (5)[5].

WasteDisposal Start Generation of Thiazole Ester Waste Decision1 Mixed with Halogenated Solvents? Start->Decision1 Halogenated Halogenated Waste Stream (Red Tag) Decision1->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream (Blue Tag) Decision1->NonHalogenated No Container HDPE/Glass Container Secondary Containment Halogenated->Container NonHalogenated->Container Labeling Label: Toxic/Irritant EPA RCRA Compliant Container->Labeling Incineration High-Temp Incineration (NOx & SOx Scrubbing) Labeling->Incineration EH&S Pickup

Workflow for the segregation and disposal of thiazole-containing organic waste.

Section 3: Step-by-Step Disposal Protocol

To ensure a self-validating safety system, every step of the disposal process must be verified before proceeding to the next.

Step 1: Liquid/Solid Waste Segregation
  • Action: Determine the solvent matrix of your waste. Do not mix this thiazole ester waste with halogenated solvents (e.g., dichloromethane) unless they were used together in the reaction.

  • Causality: Halogenated waste requires vastly different incineration temperatures to prevent the formation of dioxins. Mixing non-halogenated ester waste into a halogenated stream unnecessarily increases disposal costs and environmental burden (6)[6].

Step 2: Containerization
  • Action: Collect the waste in a chemically compatible, high-density polyethylene (HDPE) or glass container. Ensure the container has a tight-fitting, screw-top cap with no visible cracks (7)[7].

  • Validation: Invert the sealed container momentarily over a secondary tray to verify the integrity of the seal before placing it in long-term storage.

Step 3: Labeling and Storage
  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Mark the hazard class as "Toxic / Irritant" and specify "Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate." Store the container in secondary containment (e.g., a polyethylene tray) in a designated hazardous waste accumulation area away from direct sunlight and heat sources (8)[8].

  • Causality: Unlabeled or improperly stored chemical waste is the leading cause of laboratory regulatory citations and accidental incompatible mixing.

Step 4: Empty Container Management
  • Action: Empty chemical containers retain hazardous residue. Triple-rinse the original container with a compatible solvent (e.g., ethanol or acetone). Collect all rinsate into your active hazardous waste container. Deface the original chemical label completely before disposing of the punctured container in a sanitary landfill (3)[3].

  • Causality: Triple-rinsing ensures that trace amounts of the biologically active thiazole do not leach into municipal groundwater systems.

Section 4: Emergency Spill Response Plan

In the event of an accidental spill of Ethyl 2-(hydroxymethyl)-4-methylthiazole-5-carboxylate, immediate containment is critical because water-soluble thiazole derivatives can rapidly spread, causing long-lasting ecological damage (1)[1].

  • Evacuate and Isolate: Clear unprotected personnel from the immediate area. Eliminate all sources of ignition, as organic solvent vapors may be present (9)[9].

  • PPE Donning: Put on chemical-resistant nitrile gloves, splash goggles, and a flame-resistant lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or diatomaceous earth). Do not use combustible materials like sawdust (1)[1].

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a sealable hazardous waste container.

  • Decontamination: Wash the spill area with water and a suitable detergent, collecting all wash water as hazardous waste to prevent trace amounts from entering the drainage system (1)[1].

References

  • "Thiazole - SAFETY D
  • "thiazole 500 sc safety d
  • "THIAZOLE ORANGE - Safety D
  • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011", National Academies of Sciences, Engineering, and Medicine.
  • "Laboratory Hazardous Waste Disposal Guidelines", Central Washington University.
  • "Laboratory Guide for Managing Chemical Waste", Vanderbilt University Medical Center.
  • "Thiazole Orange-SDS", MedChemExpress.
  • "EPA Hazardous Waste Characteristics", Columbia University Research Safety.
  • "Management of Waste - Prudent Practices in the Labor

Sources

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